molecular formula C25H26ClF3N2O3 B11055070 1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-{4-[2-(4-methoxyphenyl)ethyl]piperidin-1-yl}pyrrolidine-2,5-dione

1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-{4-[2-(4-methoxyphenyl)ethyl]piperidin-1-yl}pyrrolidine-2,5-dione

Cat. No.: B11055070
M. Wt: 494.9 g/mol
InChI Key: IRDYHFBHSJZVGC-UHFFFAOYSA-N
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Description

1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-{4-[2-(4-methoxyphenyl)ethyl]piperidin-1-yl}pyrrolidine-2,5-dione is a complex organic compound characterized by its unique structure, which includes a pyrrolidine-2,5-dione core, a piperidine ring, and various substituents such as chloro, trifluoromethyl, and methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-{4-[2-(4-methoxyphenyl)ethyl]piperidin-1-yl}pyrrolidine-2,5-dione typically involves multiple steps, including the formation of the pyrrolidine-2,5-dione core, the introduction of the piperidine ring, and the addition of the various substituents. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis may be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions: 1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-{4-[2-(4-methoxyphenyl)ethyl]piperidin-1-yl}pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove specific functional groups or alter the oxidation state of the compound.

    Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can be used to replace specific atoms or groups within the compound.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used

Scientific Research Applications

1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-{4-[2-(4-methoxyphenyl)ethyl]piperidin-1-yl}pyrrolidine-2,5-dione has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It may be used in studies of biological pathways and mechanisms, particularly those involving its specific functional groups.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-{4-[2-(4-methoxyphenyl)ethyl]piperidin-1-yl}pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain proteins or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 4-Chloro-3-(trifluoromethyl)phenyl isocyanate
  • 4-(Trifluoromethyl)benzylamine
  • 3-(Trifluoromethyl)phenylacetic acid methyl ester
  • 2-Pyrrolidinone, 3-chloro-4-(chloromethyl)-1-[3-(trifluoromethyl)phenyl]

Uniqueness: 1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-{4-[2-(4-methoxyphenyl)ethyl]piperidin-1-yl}pyrrolidine-2,5-dione is unique due to its combination of functional groups and structural features, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C25H26ClF3N2O3

Molecular Weight

494.9 g/mol

IUPAC Name

1-[4-chloro-3-(trifluoromethyl)phenyl]-3-[4-[2-(4-methoxyphenyl)ethyl]piperidin-1-yl]pyrrolidine-2,5-dione

InChI

InChI=1S/C25H26ClF3N2O3/c1-34-19-7-4-16(5-8-19)2-3-17-10-12-30(13-11-17)22-15-23(32)31(24(22)33)18-6-9-21(26)20(14-18)25(27,28)29/h4-9,14,17,22H,2-3,10-13,15H2,1H3

InChI Key

IRDYHFBHSJZVGC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCC2CCN(CC2)C3CC(=O)N(C3=O)C4=CC(=C(C=C4)Cl)C(F)(F)F

Origin of Product

United States

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